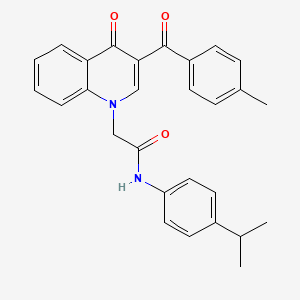![molecular formula C26H44NNaO7S B2958708 2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt CAS No. 2410279-93-3](/img/structure/B2958708.png)
2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Übersicht
Beschreibung
This compound is a taurine-conjugated form of the primary bile acid cholic acid . It is also known as Taurocholic acid (TCA) and has the molecular formula C26H44NO7S .
Synthesis Analysis
The synthesis of this compound involves the enzyme Propanoyl-CoA C-acyltransferase . This enzyme catalyzes the chemical reaction between 3alpha,7alpha,12alpha-trihydroxy-5beta-cholanoyl-CoA and propanoyl-CoA .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C . Chemical Reactions Analysis
The enzyme Propanoyl-CoA C-acyltransferase is involved in the chemical reactions of this compound . The two substrates of this enzyme are 3alpha,7alpha,12alpha-trihydroxy-5beta-cholanoyl-CoA and propanoyl-CoA, whereas its two products are CoA and 3alpha,7alpha,12alpha-trihydroxy-24-oxo-5beta-cholestanoyl-CoA .Physical And Chemical Properties Analysis
The compound has a molar mass of 515.7 . It has a density of 1.0902 (rough estimate), a melting point of 125°C (rough estimate), and a refractive index of 1.5650 (estimate) .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Chemical Synthesis
- Biosynthesis of Cholic Acid in Rat Liver: This study elucidates the conversion processes in rat liver, highlighting the role of mitochondrial and microsomal systems in the biosynthesis of cholic acid, a process not directly involving mixed function oxidase but requiring oxygen, indicating a complex biosynthetic pathway for bile acids, which might share similarities with the compound of interest (Gustafsson, 1975).
- Synthesis of Coenzyme A Esters: This paper presents a method for synthesizing coenzyme A esters for studying the beta-oxidation in bile acid biosynthesis, providing a foundation for understanding how similar compounds might be synthesized or metabolized in biological systems (Kurosawa et al., 2001).
Structural Studies
- Hydrogen-Bonded Aggregations of Oxo-cholic Acids: The research explores the crystal structures of oxo-cholic acids, offering insights into the supramolecular architectures and hydrogen bonding patterns, which can inform the study of similar compounds and their potential applications in drug delivery or as a model for studying biological interactions (Bertolasi et al., 2005).
Biological Activities
- Antiviral Activity of Natural Sulfated Polyhydroxysteroids: This study evaluates the antiviral activities of sulfated polyhydroxysteroids, providing a basis for investigating the biological activities of similar compounds, potentially guiding the development of new therapeutic agents (Comin et al., 1999).
- Blood-Brain Barrier Permeator: Examining the efficacy of a similar compound as a blood-brain barrier permeator, this research suggests potential applications in enhancing drug delivery to the central nervous system, which could be relevant for designing new treatments for neurological conditions (Mikov et al., 2004).
Wirkmechanismus
Target of Action
Taurocholic acid-d4 (sodium), also known as 2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt, primarily targets the Bile salt-activated lipase and the Bile acid receptor . These targets play a crucial role in the digestion and absorption of dietary fats.
Mode of Action
Taurocholic acid-d4 (sodium) acts as a detergent to solubilize fats for absorption . It interacts with its targets, facilitating the emulsification of dietary fats, which are then absorbed by the body . This compound is itself absorbed and used as a cholagogue and cholerectic .
Biochemical Pathways
Taurocholic acid-d4 (sodium) is involved in the bile acid biosynthesis metabolic pathway . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid . These are reabsorbed by the liver via a carrier-mediated process and converted by liver enzymes back to taurocholic acid .
Pharmacokinetics
It is known that this compound is absorbed by the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of Taurocholic acid-d4 (sodium). For instance, the concentration of Taurocholic acid-d4 (sodium) in the serum of liver cirrhotic patients is mainly due to increased bile acid biosynthesis . The progression of liver cirrhosis is likely promoted through the activation of hepatic stellate cells via the upregulation of TLR4 expression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,12D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWGJBVLPIOOH-QPNQQDKZSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C)[2H].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)


![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)


![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2958645.png)
![1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone](/img/structure/B2958647.png)
